(3-methoxy-4-octan-2-yloxyphenyl)azanium;chloride
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Overview
Description
m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride: is a bioactive chemical compound with the molecular formula C15H26ClNO2 and a molecular weight of 287.83 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride typically involves the reaction of m-anisidine with 4-((1-methylheptyl)oxy) chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological assays and experiments to study its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride involves its interaction with specific molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride include other anisidine derivatives and compounds with similar functional groups .
Uniqueness
The uniqueness of m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride lies in its specific chemical structure and bioactivity, which make it suitable for various scientific research applications .
Properties
CAS No. |
15382-67-9 |
---|---|
Molecular Formula |
C15H26ClNO2 |
Molecular Weight |
287.82 g/mol |
IUPAC Name |
3-methoxy-4-octan-2-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-5-6-7-8-12(2)18-14-10-9-13(16)11-15(14)17-3;/h9-12H,4-8,16H2,1-3H3;1H |
InChI Key |
TVJTZKUONAPYAP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OC1=C(C=C(C=C1)[NH3+])OC.[Cl-] |
Canonical SMILES |
CCCCCCC(C)OC1=C(C=C(C=C1)N)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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